(1Z,5Z)-3,7-dibromocycloocta-1,5-diene

Catalog No.
S14723337
CAS No.
88494-10-4
M.F
C8H10Br2
M. Wt
265.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1Z,5Z)-3,7-dibromocycloocta-1,5-diene

CAS Number

88494-10-4

Product Name

(1Z,5Z)-3,7-dibromocycloocta-1,5-diene

IUPAC Name

(1Z,5Z)-3,7-dibromocycloocta-1,5-diene

Molecular Formula

C8H10Br2

Molecular Weight

265.97 g/mol

InChI

InChI=1S/C8H10Br2/c9-7-3-1-4-8(10)6-2-5-7/h1-3,6-8H,4-5H2/b3-1-,6-2-

InChI Key

GVQUBNKICQAYDP-SJDXMKNESA-N

Canonical SMILES

C1C=CC(CC=CC1Br)Br

Isomeric SMILES

C/1C(/C=C\CC(/C=C1)Br)Br

(1Z,5Z)-3,7-dibromocycloocta-1,5-diene is a cyclic diene with the molecular formula C8_8H8_8Br2_2. This compound features a unique structure characterized by a cyclooctadiene backbone with two bromine substituents at the 3 and 7 positions and double bonds at the 1 and 5 positions. The presence of these substituents significantly influences its chemical behavior and biological activity. The compound is notable for its potential applications in organic synthesis and medicinal chemistry.

Typical of dienes, including:

  • Electrophilic Addition: The double bonds can react with electrophiles such as halogens or acids, leading to the formation of more complex halogenated or alkylated products.
  • Diels-Alder Reactions: As a diene, it can undergo Diels-Alder reactions with suitable dienophiles to form cyclohexene derivatives.
  • Reduction Reactions: The compound can be reduced to form saturated brominated cyclooctanes.

These reactions allow for the modification of the compound's structure, enabling the synthesis of various derivatives with potential applications.

Research indicates that (1Z,5Z)-3,7-dibromocycloocta-1,5-diene exhibits significant biological activity. It has been studied for its potential antimicrobial properties and may also show efficacy against certain cancer cell lines. The presence of bromine atoms in its structure is often associated with enhanced biological activity due to their ability to participate in various biochemical interactions.

The synthesis of (1Z,5Z)-3,7-dibromocycloocta-1,5-diene can be achieved through several methods:

  • Bromination of Cycloocta-1,5-diene: The simplest method involves the bromination of cycloocta-1,5-diene using bromine or a brominating agent in an inert solvent under controlled conditions to yield the dibrominated product.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions can also lead to the formation of this compound from appropriate precursors.

These methods highlight the versatility in synthesizing (1Z,5Z)-3,7-dibromocycloocta-1,5-diene from readily available starting materials.

(1Z,5Z)-3,7-dibromocycloocta-1,5-diene has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
  • Pharmaceutical Development: Due to its biological activity, it is being explored for potential use in drug development.
  • Material Science: Its unique structural properties may be leveraged in developing new materials with specific electronic or optical properties.

Interaction studies have shown that (1Z,5Z)-3,7-dibromocycloocta-1,5-diene can interact with various biological targets. These interactions typically involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: It could bind to cellular receptors affecting signaling pathways.

Such interactions are crucial for understanding its potential therapeutic effects and mechanisms of action.

Several compounds share structural similarities with (1Z,5Z)-3,7-dibromocycloocta-1,5-diene. Here are some notable examples:

Compound NameStructure TypeKey Features
1,5-CyclooctadieneDieneBasic structure without bromination
(E,E)-3-bromocycloocta-1,5-dieneDieneDifferent stereochemistry affecting reactivity
3-Bromocyclohexa-1,4-dieneDieneSmaller ring size; different physical properties
(E,Z)-3-bromo-2-methylcyclopenteneCyclopenteneSmaller ring; distinct reactivity due to ring strain

Uniqueness

(1Z,5Z)-3,7-dibromocycloocta-1,5-diene is unique due to its specific stereochemistry and the presence of two bromine atoms positioned at non-adjacent carbons. This configuration not only affects its chemical reactivity but also enhances its biological activity compared to other similar compounds that lack these features.

XLogP3

3.4

Exact Mass

265.91288 g/mol

Monoisotopic Mass

263.91493 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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